molecular formula C7H12N2O B6100480 5-butyl-1H-pyrazol-3-ol

5-butyl-1H-pyrazol-3-ol

Cat. No.: B6100480
M. Wt: 140.18 g/mol
InChI Key: PHTADJJMQZWTCK-UHFFFAOYSA-N
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Description

5-Butyl-1H-pyrazol-3-ol (C₇H₁₂N₂O) is a pyrazole derivative featuring a butyl substituent at the 5-position and a hydroxyl group at the 3-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This article focuses on comparing this compound with its closest structural analogs, leveraging data from related compounds to infer its physicochemical and functional properties.

Properties

IUPAC Name

5-butyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(10)9-8-6/h5H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTADJJMQZWTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1H-pyrazol-3-ol typically involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the reaction of butylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-butyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-butyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atoms in the pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Crystallinity

The nature and position of substituents significantly influence molecular packing and crystallinity. For example:

  • 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol (C₇H₁₁N₃O₃, MW = 185.19 g/mol) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.4870 Å, b = 6.6560 Å, and c = 11.5588 Å . The bulky tert-butyl group and electron-withdrawing nitro substituent likely contribute to dense molecular packing and stable crystal formation.
  • In contrast, 5-amino-1-sec-butyl-1H-pyrazol-3-ol (CAS: 436088-85-6, MW = 155.20 g/mol) and 5-amino-1-cyclopentyl-1H-pyrazol-3-ol (CAS: 436088-87-8) feature smaller alkyl groups (sec-butyl, cyclopentyl) and an electron-donating amino group. These modifications may reduce steric hindrance and alter solubility compared to tert-butyl derivatives .

Table 1: Structural and Physical Properties of Analogs

Compound Name Molecular Weight (g/mol) Substituents Crystal System (if known)
5-tert-Butyl-4-nitro-1H-pyrazol-3-ol 185.19 5-tert-butyl, 4-nitro Triclinic (P1)
5-Amino-1-sec-butyl-1H-pyrazol-3-ol 155.20 1-sec-butyl, 5-amino Not reported
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol 169.23 (calculated) 1-cyclopentyl, 5-amino Not reported
Electronic and Reactivity Profiles
  • Nitro vs. Amino Groups: The nitro group in 5-tert-butyl-4-nitro-1H-pyrazol-3-ol is strongly electron-withdrawing, which may enhance acidity of the hydroxyl group and stabilize negative charges.
  • Smaller alkyl chains (e.g., sec-butyl) may improve solubility in polar solvents .

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